molecular formula C27H20N2O4S3 B405954 2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 327168-94-5

2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B405954
CAS No.: 327168-94-5
M. Wt: 532.7g/mol
InChI Key: DQLAMCUHDGWBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative, followed by further functionalization to introduce the methoxy, dimethyl, and sulfanylidenedithiolo groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of more efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfanylidenedithiolo groups makes it susceptible to oxidation reactions.

    Reduction: The quinoline core can be reduced under appropriate conditions.

    Substitution: Functional groups such as methoxy and dimethyl can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The quinoline core and functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

327168-94-5

Molecular Formula

C27H20N2O4S3

Molecular Weight

532.7g/mol

IUPAC Name

2-[2-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C27H20N2O4S3/c1-27(2)23-22(26(34)36-35-23)18-12-15(33-3)10-11-19(18)29(27)20(30)13-28-24(31)16-8-4-6-14-7-5-9-17(21(14)16)25(28)32/h4-12H,13H2,1-3H3

InChI Key

DQLAMCUHDGWBHZ-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=CC(=C3)OC)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=CC(=C3)OC)C(=S)SS2)C

Origin of Product

United States

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